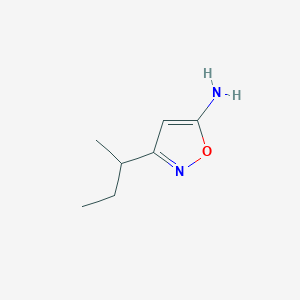

5-Amino-3-sec-butylisoxazole

描述

Structure

3D Structure

属性

IUPAC Name |

3-butan-2-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-5(2)6-4-7(8)10-9-6/h4-5H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXSQFAXWUMNKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NOC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344353-06-6 | |

| Record name | 3-(butan-2-yl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Aminoisoxazole Scaffolds Within Heterocyclic Chemistry

The amino-isoxazole core, a key feature of 5-Amino-3-sec-butylisoxazole, represents a privileged scaffold in heterocyclic chemistry, particularly within the realm of medicinal chemistry. Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental to the development of a vast array of pharmaceuticals and agrochemicals. The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block. Current time information in Bangalore, IN.thieme-connect.com The addition of an amino group to this ring, creating an amino-isoxazole, significantly enhances its chemical diversity and biological relevance.

Amino-isoxazoles are recognized for their ability to interact with a wide range of biological targets, attributing to their diverse pharmacological activities. These scaffolds are integral to the structure of numerous compounds with demonstrated anti-inflammatory, antimicrobial, and anticancer properties. thieme-connect.com The position of the amino group on the isoxazole ring is crucial, as different isomers, such as 3-aminoisoxazoles and 5-aminoisoxazoles, can exhibit distinct biological activities and chemical properties. organic-chemistry.org This isomeric differentiation allows for fine-tuning of a molecule's therapeutic potential. For instance, studies on various amino-isoxazole derivatives have shown that the specific substitution pattern is a key determinant of their biological efficacy.

A Historical Perspective on Isoxazole Chemistry

The journey into the chemistry of isoxazoles began in the late 19th century, with their synthesis being a subject of exploration for over a century. Early methods for constructing the isoxazole (B147169) ring laid the groundwork for the more sophisticated synthetic strategies used today. A cornerstone in isoxazole synthesis has been the 1,3-dipolar cycloaddition reaction, a powerful method for constructing five-membered heterocyclic rings. researchgate.net This and other classical methods, such as the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds, have been refined over the years to improve yields and regioselectivity. researchgate.net

The evolution of isoxazole chemistry has been marked by the development of more efficient and selective synthetic protocols. The regioselective synthesis of amino-isoxazoles, for example, has been a significant area of research. nih.gov Controlling the position of the amino group (at C3 or C5) is a critical challenge that chemists have addressed through various strategies, including the careful control of reaction pH and temperature. organic-chemistry.org These advancements have been pivotal in allowing researchers to systematically explore the structure-activity relationships of different amino-isoxazole isomers and their derivatives.

The Current Research Landscape and Emerging Trends for 5 Amino 3 Sec Butylisoxazole

Classical and Contemporary Approaches to Isoxazole Ring Formation

The construction of the isoxazole ring is a cornerstone of synthetic organic chemistry, with numerous methods developed over the years. These can be broadly categorized into classical and contemporary approaches, often revolving around the formation of the key N-O bond and subsequent cyclization.

Cyclocondensation Reactions of Nitrile Precursors with Hydroxylamines

A prevalent and classical method for synthesizing 5-aminoisoxazoles involves the cyclocondensation of β-ketonitriles with hydroxylamine (B1172632). doi.org This reaction is versatile, but its regiochemical outcome—yielding either the 5-amino or the 3-amino isomer—can be highly dependent on the reaction conditions and the nature of the substituents on the β-ketonitrile. doi.org For instance, the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine hydrochloride has been shown to produce 5-amino-3-tert-butylisoxazole. doi.org

The reaction mechanism is believed to proceed through either the initial attack of hydroxylamine on the carbonyl group or the nitrile group. The pathway taken is influenced by factors such as the pH of the reaction medium. doi.org

Synthesis via Chlorooximes and Related Intermediates

An alternative and effective strategy for the synthesis of 5-aminoisoxazoles utilizes α-chlorooximes as key intermediates. These compounds are sufficiently electrophilic to react with nucleophiles like lithiated alkyl nitriles at low temperatures. organic-chemistry.org This method provides a high-yield route to 4-alkyl-5-aminoisoxazoles and is tolerant of various alkyl and aryl groups. organic-chemistry.org The reaction is thought to proceed through either a stepwise addition to a nitrile oxide generated in situ or a concerted pathway. organic-chemistry.org

Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides, generated from α-chlorooximes, with enamines. nih.govoalib.comnih.gov This method has proven to be highly regioselective, leading to the formation of a single regioisomer of the 5-aminoisoxazole. nih.govoalib.com The reaction can be carried out in a one-pot procedure, and the intermediate isoxazolines spontaneously eliminate a small molecule, such as HCN, to yield the final aromatic isoxazole. nih.gov

Regioselective Synthesis Strategies for 5-Amino- and 3-Aminoisoxazoles

The control of regioselectivity is a critical challenge in the synthesis of substituted isoxazoles, as the biological activity can be highly dependent on the specific arrangement of substituents. For aminoisoxazoles, the ability to selectively synthesize either the 5-amino or the 3-amino isomer is of paramount importance.

Control of Regioisomeric Purity through Reaction Parameter Optimization (e.g., pH, Temperature)

The regiochemical outcome of the reaction between a β-ketonitrile and hydroxylamine can be effectively controlled by manipulating the reaction parameters, particularly pH and temperature. organic-chemistry.org It has been demonstrated that in the synthesis of aminodiarylisoxazoles, attempts to follow a reported protocol for 5-amino-3,4-diarylisoxazoles resulted in a mixture of regioisomers. doi.org However, careful control of the reaction conditions can favor the formation of one isomer over the other.

For example, the synthesis of 3-amino-5-tert-butylisoxazole (B1265968) is achieved in optimal yield by reacting pivalylacetonitrile with hydroxylamine under carefully controlled pH conditions, typically between 5.0 and 8.0, with a preferred range of 6.0 to 7.0. google.comprepchem.com A pH lower than 5.0 leads to the formation of an isoxazolone, while a pH above 8.0 results in a higher proportion of the 5-amino-3-tert-butylisoxazole isomer. prepchem.com The reaction temperature is another key factor that can influence regioselectivity. organic-chemistry.org

Substrate Design for Enhanced Regioselectivity

In addition to optimizing reaction conditions, the design of the starting materials can play a crucial role in directing the regioselectivity of the cyclization. The electronic and steric properties of the substituents on the precursor molecules can significantly influence the reaction pathway.

In the context of 1,3-dipolar cycloaddition reactions, the choice of the dipolarophile is critical. The use of α-cyanoenamines as dipolarophiles in reactions with nitrile oxides has been shown to be highly regioselective, yielding exclusively 5-aminoisoxazoles. nih.gov The α-cyanoenamines act as synthetic equivalents of aminoacetylenes. nih.gov

Furthermore, the structure of the nitrile oxide precursor can also impact the outcome. For instance, the generation of nitrile oxides from different starting materials can lead to varying yields of the desired 5-aminoisoxazole. nih.gov

Novel and Efficient Synthetic Protocols for Aminoisoxazoles

Research continues to focus on developing more efficient, regioselective, and environmentally friendly methods for the synthesis of aminoisoxazoles. One-pot multicomponent reactions are particularly attractive as they can reduce the number of synthetic steps and purification procedures. researchgate.net

A novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles involves the reaction of readily available 3-bromoisoxazolines with amines in the presence of a base to afford 3-aminoisoxazolines. researchgate.netnih.govacs.org Subsequent oxidation of these intermediates provides the desired 3-aminoisoxazoles in high yields. researchgate.netnih.govacs.org

Another innovative approach is the use of green chemistry principles. For example, a protocol for the synthesis of 5-aminoisoxazoles has been developed using α-chlorooximes and 2-phenylsulfonyl acetonitrile (B52724) in environmentally friendly routes. ulakbim.gov.trresearchgate.net

The table below summarizes some of the key synthetic approaches and their outcomes.

| Starting Materials | Reagents/Conditions | Product | Key Features |

| β-Ketonitrile, Hydroxylamine | pH control | 5-Aminoisoxazole or 3-Aminoisoxazole | Regioselectivity is pH-dependent. doi.orgprepchem.com |

| Lithiated Alkyl Nitrile, α-Chlorooxime | Low temperature | 4-Alkyl-5-aminoisoxazole | High yield, good tolerance of functional groups. organic-chemistry.org |

| Nitrile Oxide, α-Cyanoenamine | Toluene, room temperature | 5-Aminoisoxazole | Highly regioselective 1,3-dipolar cycloaddition. nih.govoalib.com |

| 3-Bromoisoxazoline, Amine, Base | Two-step: 1. Amine addition 2. Oxidation | 3-Amino-5-substituted-isoxazole | Novel and efficient protocol. researchgate.netnih.govacs.org |

One-Pot Multicomponent Heteroannulation Approaches

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation.

A notable example involves the three-component condensation of a β-keto nitrile, hydroxylamine, and an aldehyde. While a direct synthesis of this compound using this method is not explicitly detailed in the reviewed literature, the synthesis of structurally related 5-amino-3-alkylisoxazoles provides a clear blueprint. The regioselectivity between the 3-amino and 5-amino isomers is a critical aspect of these syntheses. Research has shown that the reaction of β-ketonitriles with hydroxylamine can be directed towards the formation of 5-aminoisoxazoles by carefully controlling the reaction conditions, such as pH and temperature. organic-chemistry.orgdoi.org For instance, a higher pH (greater than 8) and elevated temperatures generally favor the formation of the 5-amino isomer. organic-chemistry.org

A specific protocol for the synthesis of 5-amino-3-tert-butylisoxazole, a close analog of the target compound, involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine hydrochloride. doi.org This suggests that a similar strategy employing the corresponding β-keto nitrile, 4-methyl-3-oxohexanenitrile, could potentially yield this compound.

Multicomponent reactions can also be employed to introduce further diversity into the aminoisoxazole core. For example, the reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes in a deep eutectic solvent has been shown to produce 5-amino-isoxazole-4-carbonitriles in good yields. nih.gov This highlights the potential of MCRs to generate a wide array of substituted aminoisoxazoles.

| Starting Materials | Product | Key Features |

| β-Ketonitrile, Hydroxylamine | 5-Amino-3-alkylisoxazole | pH and temperature control for regioselectivity |

| Malononitrile, Hydroxylamine, Aldehyde | 5-Amino-isoxazole-4-carbonitrile | One-pot, good yields, use of green solvents |

Green Chemistry Principles in Aminoisoxazole Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of aminoisoxazoles has benefited significantly from these principles, particularly through the use of aqueous media and microwave assistance.

Aqueous Media: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. Several multicomponent reactions for the synthesis of isoxazole derivatives have been successfully carried out in water. frontiersin.org The use of aqueous media can sometimes even enhance reaction rates and selectivities.

Microwave Assistance: Microwave irradiation has become a popular energy source in organic synthesis as it can dramatically reduce reaction times, improve yields, and enhance product purity. The synthesis of various heterocyclic compounds, including isoxazolo[5,4-b]pyridines from 5-aminoisoxazoles, has been efficiently achieved using microwave-assisted multicomponent reactions in water. frontiersin.org This approach often eliminates the need for a catalyst and represents a highly green synthetic protocol suitable for creating libraries of compounds for drug discovery. A green synthesis of 3-aryl-4-phenylsulfonyl-5-aminoisoxazoles has also been reported, highlighting the broad applicability of these principles. researchgate.net

| Green Chemistry Approach | Advantages | Example Application |

| Aqueous Media | Non-toxic, abundant, can enhance reactivity | Multicomponent synthesis of isoxazole derivatives |

| Microwave Assistance | Reduced reaction times, improved yields, catalyst-free | Synthesis of isoxazolo[5,4-b]pyridines |

Reactivity Profile of the Isoxazole Ring System in this compound

The isoxazole ring's reactivity is a balance of its aromatic character and the inherent weakness of the N-O bond. The substituents at the 3- and 5-positions play a crucial role in directing its chemical behavior. In this compound, the exocyclic amino group at C5 significantly influences the electron density of the ring.

The general reactivity of the isoxazole ring can be summarized as follows:

Electrophilic Substitution: While isoxazoles are generally not as reactive as other five-membered heterocycles like pyrrole (B145914) or furan, the presence of the activating amino group at C5 makes electrophilic substitution at C4 more feasible.

Nucleophilic Attack: The isoxazole ring is relatively resistant to nucleophilic attack unless activated by electron-withdrawing groups. The electron-donating nature of the amino and sec-butyl groups in this compound would further disfavor direct nucleophilic attack on the ring carbons.

Ring Opening: The N-O bond in the isoxazole ring is susceptible to cleavage under various conditions, including reductive or basic conditions, leading to a variety of acyclic or rearranged heterocyclic products. researchgate.net

Transformations Involving the Exocyclic Amino Group

The exocyclic amino group at the 5-position of this compound is a key functional handle for derivatization, allowing for the introduction of a wide range of substituents and the construction of more complex molecules.

Acylation and sulfonylation of the amino group are common transformations to produce stable amide and sulfonamide derivatives. These reactions typically involve the treatment of the 5-aminoisoxazole with an acyl halide, anhydride, or sulfonyl chloride in the presence of a base.

For instance, the reaction of 3-amino-5-tert-butylisoxazole with an acid chloride in the presence of N,N-diisopropylethylamine yields the corresponding amide. googleapis.com Similarly, 5-aminoisoxazoles can be reacted with benzoyl chlorides to form benzamido derivatives. nanobioletters.com These reactions are generally efficient and provide a straightforward method for modifying the properties of the parent amine.

Table 1: Representative Acylation and Sulfonylation Reactions of Aminoisoxazoles

| Aminoisoxazole Derivative | Reagent | Base | Product Type | Reference |

|---|---|---|---|---|

| 3-Amino-5-tert-butylisoxazole | Acid Chloride | N,N-Diisopropylethylamine | Amide | googleapis.com |

| 5-Aminoisoxazoles | Benzoyl Chlorides | Cesium Carbonate | Benzamide | nanobioletters.com |

| 5-Amino-3,4-diarylisoxazoles | Acetic Anhydride | Pyridine | Diacetylated Amine | doi.org |

The nitrogen atom of the amino group can also be alkylated or arylated to form secondary or tertiary amines. These reactions expand the structural diversity of derivatives that can be accessed from this compound.

N-alkylation of sulfonamides has been achieved using alcohols as alkylating agents in the presence of manganese dioxide. organic-chemistry.org A catalyst-free N-alkylation/N'-arylation process has also been described for secondary amines. researchgate.net For arylation, methods using o-silylaryl triflates in the presence of cesium fluoride (B91410) have proven effective for a range of amines, amides, and sulfonamides. organic-chemistry.org Copper-catalyzed arylation of sulfonamides in water provides a more environmentally friendly approach. organic-chemistry.org Light-induced arylation of N-sulfonylhydrazones with boronic acids presents another modern approach. rsc.org

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr While direct cross-coupling of the C-H bonds of this compound could be challenging, the molecule can be functionalized to introduce a leaving group (e.g., a halogen) at the C4 position, making it a suitable substrate for various cross-coupling reactions.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction of an aryl or vinyl halide with a boronic acid or ester. torontomu.caprinceton.edu

Heck Reaction: Coupling of an unsaturated halide with an alkene. eie.gr

Sonogashira Coupling: Reaction of a terminal alkyne with an aryl or vinyl halide. mdpi.com

Negishi Coupling: Coupling of an organozinc compound with an organic halide. torontomu.canih.gov

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between an aryl halide and an amine. eie.gr

The application of these reactions to azaindole synthesis from aminopyridines demonstrates the potential for complex heterocycle construction and functionalization using metal catalysis. mdpi.com For instance, a palladium-mediated Sonogashira coupling followed by intramolecular cyclization has been used to synthesize 5-azaindole (B1197152) derivatives. mdpi.com

Isoxazole Ring Opening and Rearrangement Pathways

The isoxazole ring, despite its aromatic character, can undergo ring-opening and rearrangement reactions under specific conditions, often initiated by the cleavage of the weak N-O bond. researchgate.net These transformations can be synthetically useful, providing access to other heterocyclic systems or functionalized acyclic compounds.

Base-promoted rearrangement of isoxazolo[4,5-b]pyridines has been observed, which involves a decarbonylation/isoxazole ring opening sequence. beilstein-journals.org This suggests that the presence of certain functional groups can facilitate the cleavage of the isoxazole ring. The Boulton-Katritzky rearrangement is another known pathway for the transformation of isoxazole systems. beilstein-journals.org

The stability of the this compound ring will depend on the reaction conditions. Reductive cleavage of the N-O bond is a common pathway, often leading to β-aminoenones. Basic conditions can also promote ring opening, particularly if there are activating groups present on the ring.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Amino-3-sec-butylisoxazole in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of its conformational preferences and atomic connectivity can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the arrangement of hydrogen atoms within the molecule. Key proton signals for the sec-butyl group and the isoxazole (B147169) ring are observed, with their chemical shifts and splitting patterns revealing their local electronic environments and neighboring protons. The amino group protons typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing information on the carbon skeleton. Distinct signals are expected for the carbons of the sec-butyl group, the isoxazole ring, and the amino-substituted carbon. The chemical shifts of the isoxazole ring carbons are particularly informative for confirming the substitution pattern. sigmaaldrich.com

Conformational Analysis: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the preferred conformation of the flexible sec-butyl group relative to the isoxazole ring. mdpi.com By identifying protons that are close in space, the spatial arrangement of the molecule can be mapped. The relative populations of different conformers can be inferred from the intensities of the NOE cross-peaks. mdpi.comnih.gov Additionally, the analysis of vicinal coupling constants (³J) can provide insights into the dihedral angles along the C-C bonds of the sec-butyl chain. nih.gov

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Isoxazole H-4 | ~5.5-6.0 | ~90-100 |

| Isoxazole C-3 | - | ~160-170 |

| Isoxazole C-5 | - | ~170-180 |

| NH₂ | ~4.0-5.0 (broad) | - |

| sec-Butyl CH | ~2.5-3.0 | ~35-45 |

| sec-Butyl CH₂ | ~1.5-1.8 | ~25-35 |

| sec-butyl CH₃ (terminal) | ~0.8-1.0 | ~10-15 |

| sec-butyl CH₃ (internal) | ~1.1-1.3 | ~15-25 |

| Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions. |

Mass Spectrometry (MS and Tandem MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular mass of the compound, which can be used to confirm its elemental composition. For this compound (C₇H₁₂N₂O), the expected monoisotopic mass is approximately 140.09 g/mol . sigmaaldrich.comnih.gov

Fragmentation Analysis: Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. libretexts.orgchemguide.co.uk Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the isoxazole ring, leading to the loss of a propyl radical or an ethyl radical from the sec-butyl group. libretexts.org

Ring Cleavage: Fragmentation of the isoxazole ring itself, which can lead to a variety of characteristic fragment ions.

Loss of Small Molecules: Elimination of small, stable neutral molecules such as HCN, CO, or NH₃.

Tandem Mass Spectrometry (MS/MS): In tandem MS, a specific fragment ion from the initial mass spectrum is selected and subjected to further fragmentation. This technique provides more detailed information about the connectivity of the molecule by establishing relationships between different fragment ions. researchgate.net

A table of potential major fragment ions observed in the mass spectrum of this compound is presented below.

| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |

| 140 | [M]⁺ | - |

| 111 | [M - C₂H₅]⁺ | Ethyl radical |

| 97 | [M - C₃H₇]⁺ | Propyl radical |

| 83 | [C₄H₅N₂O]⁺ | Butene |

| 69 | [C₃H₃N₂O]⁺ | Pentene |

| Note: The relative intensities of these peaks will depend on the ionization method and energy. |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within this compound. ksu.edu.sauni-siegen.de These methods are complementary and probe the vibrational modes of the molecule. ksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. uni-siegen.de For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa Key characteristic IR absorption bands for this compound would include:

N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H Stretching: Vibrations from the sec-butyl group will appear around 2850-3000 cm⁻¹.

C=N and C=C Stretching: The isoxazole ring will have characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

N-O Stretching: A band corresponding to the N-O bond in the isoxazole ring is expected around 1100-1300 cm⁻¹.

N-H Bending: The bending vibration of the amino group typically appears in the 1580-1650 cm⁻¹ range. nih.gov

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about vibrational modes that involve a change in the polarizability of the molecule. ksu.edu.sa It is particularly useful for observing non-polar bonds. For this compound, Raman spectroscopy would be effective in identifying:

C-C Stretching: The carbon-carbon single bonds of the sec-butyl group and the isoxazole ring. ksu.edu.sa

The combination of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule. uni-siegen.denih.gov

The following table summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3400-3500 | Weak |

| N-H Stretch (symmetric) | 3300-3400 | Weak |

| C-H Stretch (sec-butyl) | 2850-3000 | 2850-3000 |

| C=N/C=C Stretch (isoxazole) | 1400-1650 | 1400-1650 |

| N-H Bend | 1580-1650 | Weak |

| N-O Stretch | 1100-1300 | 1100-1300 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. rigaku.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. omu.edu.trlibretexts.org

The analysis of the diffraction data yields a detailed electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision. nih.gov This allows for the accurate measurement of:

Bond Lengths and Angles: Providing insight into the nature of the chemical bonds within the molecule.

Torsional Angles: Defining the conformation of the sec-butyl group and the planarity of the isoxazole ring.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including hydrogen bonding interactions involving the amino group and potential π-π stacking of the isoxazole rings.

The crystal structure provides unambiguous evidence of the molecular geometry and stereochemistry, which is invaluable for understanding the compound's physical and chemical properties. rigaku.com

A table summarizing the type of structural information obtained from X-ray crystallography is provided below.

| Structural Parameter | Significance |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. nih.gov |

| Space Group | Describes the symmetry of the crystal lattice. |

| Atomic Coordinates | Precise location of each atom in the unit cell. |

| Bond Lengths | Provides information on bond order and strength. |

| Bond Angles | Defines the geometry around each atom. |

| Torsional Angles | Describes the conformation of the molecule. |

| Hydrogen Bonding Parameters | Characterizes the strength and geometry of intermolecular hydrogen bonds. |

Rotational Spectroscopy for Gas-Phase Structural Parameters and Inversion Dynamics

Rotational spectroscopy, also known as microwave spectroscopy, is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. By measuring the absorption of microwave radiation, which corresponds to transitions between different rotational energy levels, highly accurate rotational constants can be obtained.

From these rotational constants, it is possible to derive:

Principal Moments of Inertia: These are directly related to the mass distribution within the molecule.

Bond Lengths and Bond Angles: With the analysis of multiple isotopic species, a complete and highly accurate molecular structure can be determined.

For this compound, rotational spectroscopy could provide detailed information on the planarity of the isoxazole ring and the precise conformation of the sec-butyl side chain in the isolated, gas-phase state.

Inversion Dynamics: A particularly interesting aspect that could be studied is the inversion dynamics of the amino group. The amino group can undergo an "umbrella-like" inversion motion. Rotational spectroscopy can be sensitive to the tunneling splitting associated with this inversion, providing a measure of the barrier height for this process. This information offers a deep insight into the potential energy surface of the molecule.

The table below outlines the key parameters that can be determined from a rotational spectroscopy study of this compound.

| Parameter | Information Derived |

| Rotational Constants (A, B, C) | Overall shape and size of the molecule. |

| Moments of Inertia | Mass distribution within the molecule. |

| Bond Lengths | Internuclear distances with high precision. |

| Bond Angles | Angles between chemical bonds. |

| Centrifugal Distortion Constants | Information on the rigidity of the molecular framework. |

| Quadrupole Coupling Constants (for ¹⁴N) | Electronic environment around the nitrogen nuclei. |

| Inversion Tunneling Splitting | Barrier height for the amino group inversion. |

Computational and Theoretical Investigations of 5 Amino 3 Sec Butylisoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the behavior of molecules. For 5-Amino-3-sec-butylisoxazole, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and the most likely sites for chemical reactions.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for studying the electronic structure of molecules. worldwidejournals.com DFT methods, such as B3LYP, are often used for their balance of computational cost and accuracy in handling electron correlation, making them suitable for relatively large molecules. researchgate.netptfarm.pl Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for accurate property prediction. acs.org

For isoxazole (B147169) derivatives, these calculations typically involve geometry optimization to find the most stable molecular structure, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface. ptfarm.plnih.gov Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. worldwidejournals.comresearchgate.net A smaller gap generally implies higher reactivity.

Table 1: Representative DFT-Calculated Electronic Properties of an Isoxazole Derivative

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

Note: The values in this table are representative for a substituted isoxazole and are intended for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a technique used to study bonding interactions within a molecule by transforming the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. uni-muenchen.denumberanalytics.com This method provides detailed information about charge distribution, hybridization, and delocalization of electrons (hyperconjugation). numberanalytics.com

For this compound, NBO analysis can quantify the electron-donating effect of the amino group and the influence of the sec-butyl group on the isoxazole ring. The analysis of donor-acceptor interactions reveals the stabilizing effects of electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. uni-muenchen.de These interactions are crucial for understanding the molecule's stability and reactivity patterns.

Table 2: Illustrative NBO Analysis Data for an Aminoisoxazole Fragment

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N-amino (1.98e) | π*(C=C) (0.03e) | 15.2 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis.

Conformational Analysis and Tautomerism Studies of Aminoisoxazoles

The presence of a flexible sec-butyl group in this compound necessitates a thorough conformational analysis to identify the most stable spatial arrangements of the atoms. researchgate.net Additionally, aminooxazoles can exist in different tautomeric forms, primarily the amino and imino forms. Computational methods are employed to determine the relative energies of these conformers and tautomers, providing insight into their relative populations at equilibrium. nih.govmdpi.com

DFT calculations are well-suited for these studies, allowing for the optimization of various possible structures and the calculation of their relative free energies. mdpi.com The results of such studies are critical for understanding which forms of the molecule are most likely to be present under different conditions and how this might affect its biological activity or reactivity.

Table 3: Calculated Relative Energies of Aminoisoxazole Tautomers

| Tautomer | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|

| Amino form | 0.0 | >99 |

Note: The values are representative and illustrate the typical energy difference between amino and imino tautomers of an isoxazole.

Molecular Docking and Ligand-Protein Interaction Modeling for Isoxazole-Containing Compounds

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. nih.govbonviewpress.com This method is instrumental in drug discovery for evaluating the potential of a compound to interact with a biological target. nih.gov For isoxazole-containing compounds, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. bonviewpress.commdpi.com

In the context of this compound, docking simulations could be used to explore its potential as an inhibitor for various enzymes, such as cyclooxygenases (COX) or protein kinases. nih.govnih.gov The results of these simulations, often expressed as a docking score, provide an estimate of the binding affinity and can guide the design of more potent and selective derivatives. bonviewpress.com

Table 4: Example of Molecular Docking Results for an Isoxazole Ligand

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| COX-2 | -8.5 | Arg120, Tyr355, Ser530 | 2 |

Note: This table is for illustrative purposes and shows the type of data generated from molecular docking studies.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions at a molecular level. nih.gov For reactions involving isoxazoles, such as their synthesis or subsequent transformations, DFT calculations can be used to map out the entire reaction pathway. nih.gov This involves locating the transition state structures and calculating the activation energies for each step of the reaction. nih.gov

Understanding the reaction mechanism for the synthesis of this compound, for instance through a 1,3-dipolar cycloaddition, can lead to the optimization of reaction conditions to improve yield and selectivity. nih.gov Computational studies can also predict the regioselectivity of such reactions, which is often a challenge in isoxazole synthesis. nih.gov

Table 5: Calculated Activation Energies for a Representative Isoxazole Synthesis Step

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| 1,3-Dipolar Cycloaddition | TS1 | 15.7 |

Note: The data in this table is hypothetical and serves to illustrate the application of computational chemistry in studying reaction mechanisms.

Applications of 5 Amino 3 Sec Butylisoxazole in Advanced Organic Synthesis

Role as a Key Building Block for Diverse Heterocyclic Architectures

The inherent reactivity of the amino group in 5-Amino-3-sec-butylisoxazole provides a versatile handle for the construction of a wide variety of fused and substituted heterocyclic systems. The isoxazole (B147169) ring itself is a stable aromatic core, allowing for selective transformations at the amino functionality without compromising the integrity of the heterocyclic nucleus. chemimpex.comcymitquimica.com This has been exploited in the synthesis of numerous complex molecules.

The amino group can readily participate in condensation reactions, cyclizations, and transition metal-catalyzed cross-coupling reactions, paving the way for the synthesis of novel isoxazolo-pyrimidines, isoxazolo-triazines, and other fused heterocyclic frameworks. These resulting architectures are of significant interest in medicinal chemistry due to their potential to interact with a wide range of biological targets.

For instance, the reaction of this compound with various diketones or their synthetic equivalents can lead to the formation of isoxazolo[5,4-b]pyridines. The general synthetic approach often involves a condensation reaction followed by an intramolecular cyclization, driven by the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbons. The specific reaction conditions, such as the choice of solvent and catalyst, can be fine-tuned to optimize the yield and regioselectivity of the desired fused heterocycle.

| Reactant 1 | Reactant 2 | Resulting Heterocyclic System |

| This compound | 1,3-Diketone | Isoxazolo[5,4-b]pyridine |

| This compound | β-Ketoester | Isoxazolo[5,4-b]pyridin-4-one |

| This compound | α,β-Unsaturated Ketone | Tetrahydroisoxazolo[5,4-b]pyridine |

Furthermore, the amino group can be diazotized and subsequently converted into a variety of other functional groups, including halides, hydroxyls, and cyano groups. This diazotization-substitution sequence dramatically expands the synthetic utility of this compound, allowing for its incorporation into an even broader range of heterocyclic systems through subsequent cyclization or cross-coupling reactions.

Precursor in the Synthesis of Biologically Relevant Urea (B33335) Derivatives

Urea and its derivatives are a critical class of compounds in medicinal chemistry, known for their ability to form stable hydrogen bond interactions with biological targets. nih.gov The amino group of this compound serves as a convenient nucleophile for the synthesis of a wide array of isoxazole-containing urea derivatives. google.com These compounds have shown promise in various therapeutic areas, including as kinase inhibitors and anti-inflammatory agents.

The most common method for the synthesis of these urea derivatives involves the reaction of this compound with an appropriate isocyanate. This reaction is typically straightforward and high-yielding, providing direct access to the desired urea. Alternatively, the amino group can be reacted with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547), to form an intermediate isocyanate, which can then be reacted with another amine to generate unsymmetrical urea derivatives. beilstein-journals.org

A notable example is the synthesis of N-(5-tert-butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] chemimpex.comCurrent time information in Bangalore, IN.benzothiazol-2-yl]phenyl}urea, a compound with potential biological activity. google.com In this synthesis, 3-Amino-5-tert-butyl isoxazole is reacted with triphosgene to form the corresponding isocyanate, which is then coupled with a complex amine to yield the final urea product. google.com

| Amine Component | Isocyanate Source | Resulting Urea Derivative |

| This compound | Aryl isocyanate | N-(5-sec-butylisoxazol-3-yl)-N'-arylurea |

| This compound | Alkyl isocyanate | N-(5-sec-butylisoxazol-3-yl)-N'-alkylurea |

| This compound | Triphosgene, then another amine | N-(5-sec-butylisoxazol-3-yl)-N',N'-disubstituted urea |

The biological activity of these urea derivatives can be fine-tuned by varying the substituents on the second nitrogen atom of the urea moiety. This modular approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, facilitating the discovery of new drug candidates.

Incorporation into Peptide Hybrids and Peptidomimetics as Unnatural Amino Acid Analogues

The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced stability, conformational rigidity, and biological activity. mdpi.comuminho.pt this compound can be considered a unique β-amino acid analogue, where the isoxazole ring acts as a constrained scaffold. mdpi.com This structural feature can impart specific conformational preferences to the resulting peptide hybrids, influencing their interaction with biological targets.

The synthesis of these peptide hybrids typically involves standard solid-phase peptide synthesis (SPPS) protocols. nih.gov The amino group of this compound can be protected with a suitable protecting group, such as Fmoc or Boc, and the resulting protected amino acid can then be coupled to a growing peptide chain using standard coupling reagents.

Research in this area has explored the impact of incorporating isoxazole-based amino acids on the secondary structure of peptides. The rigid isoxazole ring can act as a turn-inducer or a helix-stabilizer, depending on its position and the surrounding amino acid sequence. This ability to control peptide conformation is crucial for designing peptidomimetics that can mimic the bioactive conformation of natural peptides.

| Peptide Sequence | Modification | Potential Structural Impact |

| Gly-X-Ala | X = this compound | Induction of β-turn |

| (Ala)n | Incorporation of this compound | Stabilization of α-helical structure |

The development of peptidomimetics containing this compound opens up new avenues for the design of novel therapeutic agents with improved pharmacokinetic properties, such as resistance to enzymatic degradation. mdpi.com

Scaffold for the Development of Schiff Base Ligands and Coordination Complexes

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry. ijiset.comnepjol.info The amino group of this compound readily undergoes condensation with a variety of carbonyl compounds to form isoxazole-containing Schiff base ligands. researchgate.netnih.gov These ligands can then be used to form coordination complexes with various transition metals. scirp.org

The resulting metal complexes have garnered significant interest due to their potential applications in catalysis, materials science, and as antimicrobial agents. chemmethod.commdpi.com The isoxazole ring in these ligands can influence the electronic properties and steric environment of the metal center, thereby modulating the reactivity and catalytic activity of the complex.

The synthesis of these Schiff base ligands is typically achieved by refluxing equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid. researchgate.net The subsequent formation of the metal complex is then carried out by reacting the Schiff base ligand with a metal salt.

| Carbonyl Compound | Resulting Schiff Base Ligand | Potential Metal for Coordination |

| Salicylaldehyde | 2-(((5-sec-butylisoxazol-3-yl)imino)methyl)phenol | Cu(II), Ni(II), Co(II) |

| 2-Pyridinecarboxaldehyde | N-((pyridin-2-yl)methylene)-5-sec-butylisoxazol-3-amine | Ru(II), Fe(III), Zn(II) |

| Acetylacetone | 4-((5-sec-butylisoxazol-3-yl)amino)pent-3-en-2-one | V(IV)O, Pt(II), Pd(II) |

The diverse coordination chemistry of these isoxazole-based Schiff base ligands allows for the synthesis of a wide range of metal complexes with tailored properties for specific applications.

Intermediate in the Synthesis of Agrochemicals, Specifically Herbicides

The isoxazole moiety is present in a number of commercially important agrochemicals, particularly herbicides. chemimpex.com this compound serves as a crucial intermediate in the synthesis of certain isoxazole-based herbicides. google.com The presence of the isoxazole ring is often key to the herbicidal activity, and the substituents on the ring play a critical role in determining the spectrum of activity and selectivity.

The synthesis of these herbicides often involves the transformation of the amino group of this compound into other functional groups or the construction of a larger molecule around the isoxazole core. For example, the amino group can be acylated or sulfonylated to produce the final active ingredient.

A key aspect of the industrial synthesis of this compound for agrochemical use is the control of regioselectivity. The reaction of pivaloylacetonitrile (B1295116) with hydroxylamine (B1172632) can potentially yield both 3-amino-5-tert-butylisoxazole (B1265968) and its isomer, 5-amino-3-tert-butylisoxazole. doi.orgprepchem.com For herbicidal applications, the 3-amino isomer is often the desired product. google.com Careful control of reaction conditions, particularly pH, is crucial to maximize the yield of the desired regioisomer. google.comprepchem.com

| Herbicide Class | Key Synthetic Transformation |

| Isoxazole carboxamides | Acylation of the amino group |

| Isoxazole sulfonamides | Sulfonylation of the amino group |

The use of this compound as a key building block highlights the importance of this compound in the development of modern crop protection agents. umn.edunih.gov

Biological Activity Studies of 5 Amino 3 Sec Butylisoxazole Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies for Bioactive Isoxazole (B147169) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For isoxazole derivatives, SAR analyses have revealed key features that determine their efficacy in various therapeutic areas.

The substituents on the isoxazole moiety play a critical role in its biological function. nih.gov For instance, in a series of novel urea (B33335) and thiourea (B124793) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, SAR studies highlighted that the presence of electron-withdrawing groups, such as trifluoro and chloro groups, significantly increased antimicrobial activity. nih.gov Similarly, in another study on isoxazole derivatives with anticancer properties, the presence of electron-withdrawing groups like fluorine, chlorine, and bromine was found to be significant for their activity. nih.gov Specifically, an ortho-substituted bromo compound demonstrated more potent cytotoxic effects compared to other halogen-substituted analogues. nih.gov

Conversely, in other contexts, different substitutions can be beneficial. SAR analysis of isoxazole-flavonoid derivatives as α-amylase inhibitors showed that bromine atoms were essential for inhibitory activity. researchgate.net Another study found that for antileishmanial activity, trimethoxy groups were necessary, while methylenedioxy groups were also identified as essential for activity in a separate series of isoxazole derivatives. mdpi.com The nature of the group on the phenyl ring of chalcone-isoxazole hybrids also impacts activity; non-polar groups like halogens and alkyls enhanced antifungal activity, whereas hydroxyl groups reduced it. mdpi.com These findings underscore that the optimal substituents for bioactivity are highly dependent on the specific molecular target and the desired therapeutic effect. mdpi.comnih.gov

In Vitro Biological Screening Paradigms for Aminoisoxazoles

In vitro screening provides essential preliminary data on the biological effects of new chemical entities. Aminoisoxazole derivatives have been evaluated against a range of biological targets, demonstrating broad-spectrum activities.

Antiproliferative Activity: Many isoxazole derivatives have shown promise as antiproliferative agents. bohrium.com For example, 3,5-disubstituted isoxazole derivatives have demonstrated antiproliferative properties. bohrium.com In a study of new 3-substituted aminoisoxazolo[5,4-b]pyridines, two compounds, 3-chloroacetylaminoisoxazolo[5,4-b]pyridine and 3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine, exhibited significant cytotoxic activity against eight different human or mouse tumor cell lines, with ID50 (inhibitory dose 50%) values within the international activity criterion for synthetic agents (4 µg/ml). nih.gov Another series of isoxazole-naphthalene derivatives was evaluated for antiproliferative activity against the MCF-7 human breast cancer cell line. researchgate.net Most of these compounds showed moderate to potent activity, with one compound featuring a 4-ethoxy substitution on its phenyl ring being the most active, showing an IC50 value of 1.23 ± 0.16 μM, which was more than 10-fold more potent than the control drug cisplatin (B142131) (IC50 = 15.24 ± 1.27 μM). researchgate.net

| Compound Class | Cell Line | Activity Measure | Result | Reference |

| 3-substituted aminoisoxazolo[5,4-b]pyridines | 8 human/mouse tumor lines | ID50 | < 4 µg/ml | nih.gov |

| Isoxazole-naphthalene derivatives | MCF-7 (human breast cancer) | IC50 | < 10.0 µM | researchgate.net |

| Isoxazole-naphthalene derivative (5j) | MCF-7 (human breast cancer) | IC50 | 1.23 ± 0.16 µM | researchgate.net |

| Cisplatin (Control) | MCF-7 (human breast cancer) | IC50 | 15.24 ± 1.27 µM | researchgate.net |

Antimicrobial Activity: The isoxazole scaffold is present in various compounds with demonstrated antimicrobial properties. nih.gov Derivatives have been synthesized and tested against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, with some showing moderate activity. bohrium.com In one study, certain urea and thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole showed inhibitory action against Bacillus subtilis and Staphylococcus aureus. nih.gov Two of these compounds also inhibited Escherichia coli and Pseudomonas aeruginosa. nih.gov Another investigation into 5-amino-3-methylisoxazole-4-carbohydrazide derivatives found they possessed weak to mild antibacterial activity against a panel of 10 Gram-negative and Gram-positive bacteria. researchgate.net Furthermore, newly synthesized triazole-isoxazole hybrids were screened for antibacterial activity, with one conjugate showing a powerful effect against Escherichia coli and Pseudomonas aeruginosa strains, comparable to standard antibiotics. mdpi.com

Antiviral Activity: Isoxazole derivatives have also been explored for their potential as antiviral agents. researchgate.net In one study, a series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov Another study focused on dihydroisoxazole (B8533529) derivatives, which revealed promising antiviral activity against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and vaccinia virus in cytopathicity assays. researchgate.net The incorporation of the isoxazole ring is considered a viable strategy in the design of new antiviral molecules. bohrium.com

Enzyme Inhibition and Receptor Modulation Studies of Isoxazole-Containing Compounds

The therapeutic effects of isoxazole derivatives are often mediated through their interaction with specific enzymes and cellular receptors.

Enzyme and Receptor Targets:

CB2 Receptor: The cannabinoid receptor 2 (CB2), primarily expressed in immune tissues, is a therapeutic target for inflammatory conditions. nih.gov The development of selective CB2 receptor modulators is an active area of research to harness anti-inflammatory responses with minimal psychotropic effects. unipi.it Isoxazole-containing compounds are among the chemical classes being investigated for their potential to modulate CB2 receptor activity.

Tyrosine Hydroxylase: Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine. nih.govscbt.com Its activity is regulated by feedback inhibition from these catecholamines. nih.gov While various compounds can inhibit TH, specific studies detailing inhibition by 5-amino-3-sec-butylisoxazole derivatives are not prominent in the reviewed literature. However, the general principle of targeting this enzyme is a key strategy in modulating neurotransmitter levels. scbt.com

RET Kinase: The RET (REarranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase, and aberrant RET activity is a driver in certain cancers, including non-small cell lung cancer. nih.govgoogle.com A fragment-based drug discovery approach identified a phenyl isoxazole acetamide (B32628) derivative, 5-(tert-butyl)isoxazol-3-amine, as a selective and potent inhibitor of RET kinase. nih.gov This compound exhibited an IC50 value of 0.00057 μM against RET, demonstrating significant potential for targeting RET-driven cancers. nih.gov

Tubulin Polymerization: Microtubules, composed of α- and β-tubulin heterodimers, are critical for cell division, making them a key target for anticancer drugs. nih.gov Several isoxazole-based compounds have been designed as tubulin polymerization inhibitors. nih.gov One study reported on isoxazole-naphthalene derivatives that inhibit tubulin polymerization, arrest the cell cycle in the G2/M phase, and induce apoptosis. researchgate.net A lead compound from this series inhibited tubulin polymerization with an IC50 of 3.4 μM, which was more effective than the reference compound colchicine (B1669291) (IC50 = 7.5 μM). Another study on steroidal A-ring-fused isoxazoles found that they act as tubulin stabilizers, increasing the rate of tubulin polymerization and inducing mitotic arrest at low micromolar concentrations. nih.gov

Investigational Pharmacological Targets of Isoxazole Scaffolds in Drug Discovery

The versatility of the isoxazole scaffold allows it to interact with a broad spectrum of protein targets, making it a popular structural motif in drug discovery. researchgate.netbohrium.com The ability of its nitrogen and oxygen atoms to form hydrogen bonds enables interaction with targets that may be less accessible to other heterocyclic systems. researchgate.net

Isoxazole derivatives have been developed as inhibitors for a variety of enzymes and receptors implicated in numerous diseases. nih.govrsc.org Key targets include:

Protein Kinases: This is a major area of investigation. Isoxazoles have been incorporated into inhibitors of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for angiogenesis and tumor growth. nih.govnih.gov As mentioned previously, RET kinase is another significant oncoprotein target for isoxazole-based inhibitors. nih.gov

Cytoskeletal Proteins: Tubulin remains a validated and important target for anticancer therapies, with isoxazole derivatives being developed as both polymerization inhibitors and stabilizers. nih.govnih.gov

Enzymes in Metabolic Pathways: Isoxazole derivatives have been investigated as inhibitors of enzymes like α-amylase, which is relevant for managing carbohydrate digestion. researchgate.net

Receptors in the Nervous System: Beyond kinase receptors, isoxazole derivatives have been studied as modulators of ionotropic glutamate (B1630785) receptors, specifically AMPA receptors, which are involved in nociceptive transmission and inflammatory pain. mdpi.com

The wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, highlights the potential of the isoxazole scaffold to yield therapies for cancer, infections, and neurodegenerative disorders. nih.govnih.gov

Future Directions and Emerging Research Avenues for 5 Amino 3 Sec Butylisoxazole

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch synthesis to continuous flow chemistry is a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For a molecule like 5-amino-3-sec-butylisoxazole, this transition is a critical step towards industrial relevance.

Flow Chemistry Advantages: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for optimizing the synthesis of substituted isoxazoles. soci.org This precise control can lead to higher yields, improved purity, and the safe handling of potentially hazardous reagents or unstable intermediates. durham.ac.uk Automated platforms can perform multi-step syntheses sequentially without manual intervention, significantly increasing productivity and enabling 24/7 operation. durham.ac.ukamidetech.comnih.gov

Research Focus: Future research will likely concentrate on developing a robust, multi-step flow synthesis route for this compound. This involves adapting known isoxazole (B147169) synthesis methods, such as the reaction of β-keto esters with hydroxylamine (B1172632), to a continuous flow setup. The integration of in-line purification and real-time analytical monitoring (e.g., ReactIR) would ensure the generation of a high-purity product stream, ready for subsequent applications. durham.ac.uk

Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Scalability | Limited, requires process re-optimization | Readily scalable by extending operation time |

| Safety | Higher risk with large reagent volumes | Enhanced safety with small reaction volumes |

| Process Control | Difficult to maintain homogeneity | Precise control over temperature and mixing |

| Efficiency | Lower space-time yield | Higher throughput and space-time yield |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

Exploration in Materials Science and Supramolecular Chemistry

The inherent properties of the isoxazole ring, including its aromaticity, dipole moment, and ability to participate in hydrogen bonding and π-stacking interactions, make it an attractive building block for novel materials.

Potential Applications: The exploration of this compound in materials science is a nascent field. The amino group provides a site for polymerization or grafting onto surfaces, while the isoxazole core can be integrated into the backbone of conductive polymers or liquid crystals. In supramolecular chemistry, the molecule could be used to design self-assembling systems, such as gels, nanotubes, or molecular cages, through non-covalent interactions. The sec-butyl group can influence the solubility and packing of these supramolecular structures.

Research Focus: Initial studies would involve synthesizing derivatives of this compound to modulate its electronic and steric properties. Researchers would then investigate the self-assembly behavior of these new compounds and characterize the resulting materials using techniques like X-ray diffraction, scanning electron microscopy, and spectroscopy. The goal is to understand how the molecular structure translates to macroscopic material properties.

Development of Advanced Analytical Techniques for Trace Detection and Metabolite Profiling

As the applications of this compound expand, so will the need for sensitive and selective analytical methods to detect its presence in complex matrices and to understand its metabolic fate.

Trace Detection: For environmental monitoring or quality control, highly sensitive techniques are required. Methods based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are well-suited for this purpose. nih.gov The development of specific antibodies could also enable the creation of enzyme-linked immunosorbent assays (ELISAs) for rapid and high-throughput screening.

Metabolite Profiling: Understanding how this compound is metabolized in biological systems is crucial for any potential therapeutic application. Metabolomics studies, utilizing platforms that combine LC-MS and gas chromatography-mass spectrometry (GC-MS), can identify and quantify metabolites in plasma, liver, and other tissues. nih.govnih.gov This provides a comprehensive picture of the metabolic pathways involved and helps identify any potentially toxic byproducts. nih.gov

Table 2: Potential Analytical Methods for this compound

| Technique | Application | Key Advantages |

|---|---|---|

| LC-MS/MS | Trace detection, metabolite identification | High sensitivity and specificity |

| GC-MS | Analysis of volatile metabolites | Excellent separation for certain compound classes |

| NMR Spectroscopy | Structural elucidation of metabolites | Provides detailed structural information |

| ELISA | High-throughput screening | Rapid, cost-effective for large sample numbers |

Sustainable and Biocatalytic Approaches in Isoxazole Functionalization

The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce waste, energy consumption, and the use of hazardous substances. mdpi.combohrium.com

Green Synthesis: For isoxazole synthesis, this includes the use of environmentally benign solvents like water or ethanol, the development of catalyst-free reactions, or the use of recyclable heterogeneous catalysts. bohrium.commdpi.com Techniques such as microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy input compared to conventional heating. mdpi.combohrium.com For instance, one-pot, multi-component reactions catalyzed by natural acids from fruit juices represent an eco-friendly approach to synthesizing isoxazole derivatives. scispace.com

Biocatalysis: The use of enzymes (biocatalysts) for the synthesis and functionalization of isoxazoles is a promising frontier. Enzymes operate under mild conditions and can exhibit high levels of chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical methods. While the direct enzymatic synthesis of the isoxazole ring is challenging, enzymes could be employed to functionalize a pre-existing this compound core, for example, by selectively acylating the amino group or hydroxylating the sec-butyl substituent.

Research Focus: Future work in this area will involve screening for novel biocatalysts or engineering existing enzymes to perform specific transformations on the this compound scaffold. Furthermore, optimizing green synthetic protocols, such as those using ultrasonic irradiation, will be key to developing sustainable manufacturing processes. mdpi.com

常见问题

Q. What are the standard synthetic routes for 5-Amino-3-sec-butylisoxazole, and how can reaction conditions be optimized for reproducibility?

The compound can be synthesized via amidine formation and cyclization reactions using cyanopinacolone and hydroxylamine sulfate. Key parameters include pH control, temperature (e.g., reflux conditions), and stoichiometric ratios of precursors. Optimization often involves orthogonal experimental design to assess variables like reaction time and catalyst efficiency .

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) are critical. For example, HRMS (EI, 70 eV) provides accurate molecular weight confirmation, while elemental analysis validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values). NMR (¹H/¹³C) and IR spectroscopy further confirm functional groups and regiochemistry .

Q. What stability considerations are critical for storing this compound in laboratory settings?

The compound should be stored in inert, moisture-free environments (e.g., argon atmosphere, desiccators) at low temperatures (≤–20°C). Degradation risks include oxidation of the isoxazole ring and hydrolysis of the amino group. Regular purity checks via HPLC or TLC are recommended to monitor stability over time .

Q. What are the typical applications of this compound in bioactive compound development?

It serves as a precursor for neuroactive or anti-inflammatory agents due to its heterocyclic core. Substitutions at the amino or sec-butyl positions can modulate bioactivity, as seen in analogous benzisoxazole derivatives with tuberculostatic or analgesic properties .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while minimizing side products?

Advanced methods include kinetic studies to identify rate-limiting steps (e.g., cyclization efficiency) and computational modeling (DFT) to predict transition states. Catalyst screening (e.g., Lewis acids) and microwave-assisted synthesis may reduce reaction times and improve selectivity .

Q. What analytical strategies resolve contradictions between calculated and experimental spectral data for this compound derivatives?

Discrepancies in HRMS or elemental analysis often arise from isotopic impurities or incomplete purification. Cross-validation using multiple techniques (e.g., X-ray crystallography for regiochemistry, tandem MS for fragmentation patterns) is essential. For example, C₁₈H₁₇NO₃ derivatives showed deviations resolved via repeated recrystallization and column chromatography .

Q. How does the steric hindrance of the sec-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The sec-butyl group’s bulky structure reduces electrophilicity at the isoxazole ring’s C-4 position. Comparative studies with tert-butyl or linear alkyl analogs (e.g., 5-Butyl-3-phenylisoxazole) reveal slower reaction kinetics in SNAr mechanisms, requiring elevated temperatures or polar aprotic solvents .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies often employ enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or receptor-binding assays (e.g., GABAₐ for neuroleptic effects). Dose-response curves and IC₅₀ values are compared against reference standards like benzisoxazole-based drugs .

Q. How can computational chemistry guide the design of this compound analogs with enhanced pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, while QSAR models correlate substituent electronic effects (Hammett constants) with solubility or logP values. ADMET predictors (e.g., SwissADME) optimize bioavailability and metabolic stability .

Q. What advanced spectroscopic techniques differentiate regioisomers of this compound derivatives?

NOESY NMR identifies spatial proximity between the amino group and sec-butyl substituent. Isotopic labeling (¹⁵N or ²H) combined with MS/MS fragmentation distinguishes positional isomers. For example, 3-sec-butyl vs. 5-sec-butyl isomers exhibit distinct fragmentation patterns in collision-induced dissociation (CID) .

Methodological Tables

Table 1. Key Analytical Parameters for this compound

Table 2. Synthetic Optimization Variables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。